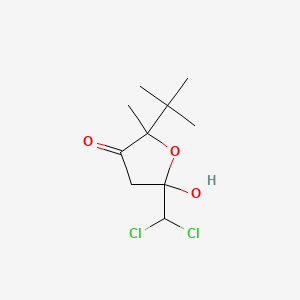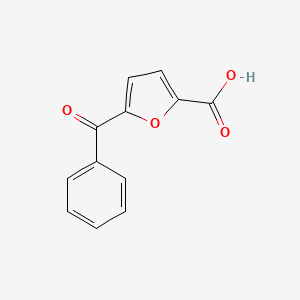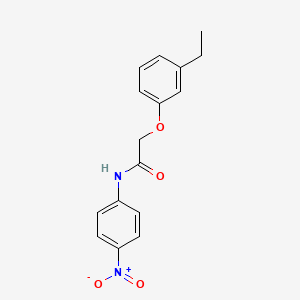
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide, also known as A-740003, is a selective antagonist of P2X7 receptor. P2X7 receptor is a ligand-gated ion channel that is expressed in various cells of the immune system and plays a critical role in immune responses. A-740003 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
Wirkmechanismus
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide is a selective antagonist of P2X7 receptor, which is expressed in various cells of the immune system, including macrophages, dendritic cells, and T cells. P2X7 receptor activation leads to the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and the induction of apoptosis in immune cells. 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide blocks the activation of P2X7 receptor, thereby reducing the release of pro-inflammatory cytokines and inhibiting apoptosis.
Biochemical and Physiological Effects:
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects. In animal models, 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to reduce chronic pain and inflammation by inhibiting the release of pro-inflammatory cytokines. 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis. In addition, 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to reduce the severity of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has several advantages and limitations for lab experiments. One advantage is its selectivity for P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other receptors. Another advantage is its potency, which allows for the use of lower concentrations in experiments. One limitation is its solubility, which can be a challenge in some experimental settings. Another limitation is its potential toxicity, which requires careful consideration of dosage and exposure time.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide. One direction is the development of more potent and selective P2X7 receptor antagonists for therapeutic applications. Another direction is the investigation of the role of P2X7 receptor in other diseases, such as Alzheimer's disease and diabetes. Additionally, the development of novel drug delivery systems for 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide may enhance its efficacy and reduce potential toxicity.
Synthesemethoden
The synthesis of 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide involves several steps. The first step is the conversion of 4-nitrophenylacetic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 3-ethylphenol in the presence of a base, such as triethylamine, to form the corresponding ester. The ester is then hydrolyzed using sodium hydroxide to yield the carboxylic acid. The carboxylic acid is then coupled with 2-aminoethanol in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to form the amide.
Wissenschaftliche Forschungsanwendungen
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to be effective in reducing chronic pain and inflammation in animal models. 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-12-4-3-5-15(10-12)22-11-16(19)17-13-6-8-14(9-7-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVZSVGUVJLYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenoxy)acetyl]alanine](/img/structure/B5220763.png)
![N'-cyclopentyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5220773.png)
![6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)

![1-(2-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220791.png)
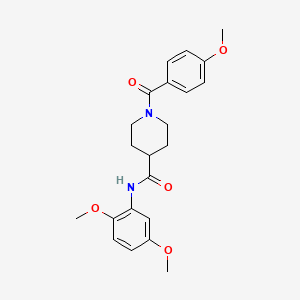
![{4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B5220797.png)

![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5220804.png)
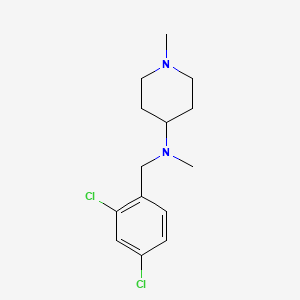
![5-chloro-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5220824.png)
![3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5220834.png)
